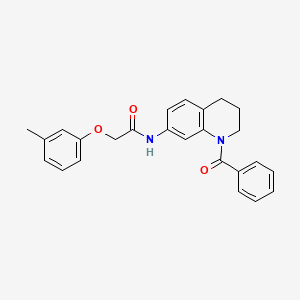
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide, abbreviated as BTHQ, is a small molecule that is often used in synthetic organic chemistry. BTHQ has a wide range of applications in scientific research, including its use as a reagent and a catalyst in synthetic organic chemistry, as well as its ability to act as a ligand for metal ions. BTHQ is also used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
科学研究应用
BTHQ has a wide range of applications in scientific research. One of its most common uses is as a reagent or catalyst in synthetic organic chemistry. BTHQ can be used to catalyze a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and aldol condensations. BTHQ can also be used as a ligand for metal ions, such as copper and palladium, in the synthesis of organic compounds. In addition, BTHQ has been used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of BTHQ is not fully understood. However, it is believed that BTHQ binds to certain proteins and enzymes in the body, inhibiting their activity and thus reducing inflammation and cancer cell growth. BTHQ has also been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
BTHQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTHQ has anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. BTHQ has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, BTHQ has been shown to have antioxidant properties, as it has been shown to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using BTHQ in lab experiments is its low cost and easy availability. BTHQ is relatively inexpensive, and can be easily purchased from chemical suppliers. In addition, BTHQ is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using BTHQ in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain reactions.
未来方向
There are a number of potential future directions for research involving BTHQ. One potential direction is to explore the potential therapeutic applications of BTHQ in the treatment of diseases such as cancer and inflammation. In addition, further research could be conducted to explore the mechanism of action of BTHQ, as well as to investigate the potential synergistic effects of combining BTHQ with other compounds. Finally, further research could be conducted to investigate the potential applications of BTHQ in synthetic organic chemistry, such as its use as a reagent or catalyst in various reactions.
合成方法
BTHQ can be synthesized using a variety of methods. One of the most common methods is a reaction between an amine and a carboxylic acid. This reaction involves the formation of an amide bond between the amine and the carboxylic acid, resulting in the formation of BTHQ. Other methods of synthesis include the use of a Grignard reaction, a Friedel-Crafts reaction, and a Wittig reaction.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-7-5-11-22(15-18)30-17-24(28)26-21-13-12-19-10-6-14-27(23(19)16-21)25(29)20-8-3-2-4-9-20/h2-5,7-9,11-13,15-16H,6,10,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSJYMHTRFUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6567058.png)
![2,2-dimethyl-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B6567064.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6567079.png)
![4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B6567087.png)
![N-(3-methylphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567095.png)
![N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6567098.png)
![7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567107.png)
![7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567115.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567118.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567122.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567130.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6567145.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567147.png)
![3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6567155.png)